1-(Diethylamino)butan-2-ol
Description
1-(Diethylamino)butan-2-ol (CAS 2683-58-1) is a tertiary amino alcohol with the molecular formula C₈H₁₉NO and a molecular weight of 145.2 g/mol. Limited toxicological data are available, but safety protocols emphasize avoiding skin/eye contact, inhalation of vapors, and ensuring adequate ventilation during handling . The compound is stable under recommended storage conditions, though decomposition under fire may release carbon monoxide and nitrogen oxides .
Properties
IUPAC Name |
1-(diethylamino)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-8(10)7-9(5-2)6-3/h8,10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEXJQKKWOPGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(CC)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethylamino)butan-2-ol can be synthesized through several methods. One common method involves the reaction of 1-bromobutane with diethylamine, followed by hydrolysis to yield the desired product . Another method involves the reduction of 1-(diethylamino)butan-2-one using a suitable reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylamino)butan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Thionyl chloride.
Major Products Formed:
Oxidation: 1-(Diethylamino)butan-2-one.
Reduction: this compound.
Substitution: 1-(Diethylamino)butyl chloride.
Scientific Research Applications
1-(Diethylamino)butan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Diethylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Key Observations :
- This compound has a branched diethylamino group and a secondary alcohol, which may enhance steric hindrance and reduce nucleophilicity compared to primary amines like 2-Amino-2-ethylbutan-1-ol .
- Phenyl-substituted analogs (e.g., 1-(Dimethylamino)-2-phenylbutan-2-ol) exhibit aromaticity, which may alter UV-Vis absorption and redox behavior, similar to anthraquinone derivatives discussed in .
Physicochemical Properties
Basicity and Reactivity
- This compound: Tertiary amines like this compound generally exhibit lower basicity than primary or secondary amines due to reduced hydrogen-bonding capacity. However, the diethylamino group’s electron-donating effects may stabilize protonated forms, as seen in analogous anthraquinone systems .
- 2-Amino-2-ethylbutan-1-ol: The primary amine group increases basicity compared to tertiary analogs, making it more reactive in acid-base reactions .
- Diethylaminoethanol: The primary alcohol and tertiary amine structure balance hydrophilicity and lipophilicity, enhancing its utility as a surfactant or corrosion inhibitor .
Stability and Decomposition
- This compound is stable under standard conditions but decomposes under combustion to release toxic gases (CO, NOₓ) .
- 2-Amino-2-ethylbutan-1-ol’s primary amine group may render it more susceptible to oxidation or hydrolysis compared to tertiary analogs .
Toxicity and Hazard Profiles
Notable Differences:
- The primary amine in 2-Amino-2-ethylbutan-1-ol correlates with higher acute toxicity (Category 4 oral toxicity) compared to the tertiary amine in this compound .
- Diethylaminoethanol has established occupational exposure limits, reflecting its well-characterized hazards .
Biological Activity
1-(Diethylamino)butan-2-ol, a compound with the chemical formula C8H18N2O, has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
This compound can be synthesized through several methods, with one common approach involving the reaction of 1-bromobutane with diethylamine followed by hydrolysis. The compound is characterized by its diethylamino group and a butanol backbone, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The diethylamino group can modulate the activity of various receptors and enzymes, while the hydroxyl group may participate in hydrogen bonding, influencing the compound’s overall biological efficacy.
Key Mechanisms:
- Receptor Interaction : The compound may act on sigma receptors, which are implicated in pain modulation and neuroprotection.
- Enzyme Modulation : It may influence enzyme activities related to neurotransmitter systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Effects : Similar compounds have been studied for their potential to alleviate neuropathic pain by acting as sigma receptor antagonists .
- Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections.
- Potential in Drug Development : Its unique structure allows it to serve as an intermediate in synthesizing more complex pharmaceuticals.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Study on Antinociceptive Activity : A recent study evaluated compounds structurally similar to this compound for their ability to act as sigma receptor antagonists. The findings indicated that these compounds could significantly reduce pain responses in animal models, supporting their potential use in pain management therapies .
- Antimicrobial Activity Assessment : Another study investigated the antimicrobial properties of various diethylamino derivatives, including this compound. Results showed promising activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 1-(Dimethylamino)butan-2-ol | Dimethylamino group | Neuroprotective effects |
| 1-(Diethylamino)propan-2-ol | Shorter carbon chain | Potential analgesic effects |
| 1-(Diethylamino)pentan-2-ol | Longer carbon chain | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
